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Compound of Interest

Compound Name: Bisphenol C

Cat. No.: B080822

Introduction

Bisphenol C (BPC), identified by CAS number 79-97-0, is an organic compound belonging to
the bisphenol family.[1][2] Its chemical structure, 4-[2-(4-hydroxy-3-methylphenyl)propan-2-
yl]-2-methylphenol, is closely related to the more widely known Bisphenol A (BPA).[3] BPC is
synthesized from two equivalents of o-cresol and one equivalent of acetone. This results in a
core structure identical to BPA but with the addition of a methyl group on each phenolic ring,
ortho to the hydroxyl group.[4] This structural modification significantly influences its
physicochemical properties and, consequently, its applications and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical
properties of Bisphenol C. It is intended for researchers, scientists, and drug development
professionals who require a detailed understanding of this compound for its application in
synthesis, formulation, and toxicological studies. We will delve into its identity, physical and
chemical properties, solubility profile, and spectral characteristics, providing both established
data and field-proven insights into the methodologies used for their determination.

Chemical Identity and Molecular Structure

A clear understanding of the chemical identity and structure of Bisphenol C is fundamental to
interpreting its properties and behavior.
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Identifier Value Source

CAS Number 79-97-0 [1112]
4-[2-(4-hydroxy-3-

IUPAC Name methylphenyl)propan-2-yl]-2- [3]
methylphenol
2,2-Bis(4-hydroxy-3-
methylphenyl)propane, 4,4'-

Synonyms yiphenyljprop [2][3]

Isopropylidenedi-o-cresol, 3,3'-

Dimethylbisphenol A

Molecular Formula

C17H2002

[1]3]

Molecular Weight

256.34 g/mol

[2](3]

Chemical Structure

Diagram 1: Chemical Structure of Bisphenol C

Caption: 2D structure of Bisphenol C (CAS 79-97-0).

Physicochemical Properties

A summary of the key physicochemical properties of Bisphenol C is presented below. These

parameters are crucial for predicting its behavior in various experimental and environmental

settings.
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Property Value Source

) White to off-white crystalline
Physical Form , [1][3]
solid; needles from xylene.

Melting Point 138-140 °C [2][5][6]
Boiling Point 238-240 °C at 12 mmHg [2][5]
pKa ~10.45 (Predicted) [5]
LogP (Octanol-Water Partition

o 4.11 at 20°C [5]
Coefficient)
Water Solubility 22 mg/L at 20°C [51[7]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything
from formulation to bioavailability. Bisphenol C is characterized by its low aqueous solubility
and moderate solubility in organic solvents.

Aqueous Solubility

Bisphenol C is sparingly soluble in water, with a reported value of 22 mg/L at 20°C.[5][7] This
low solubility is attributed to the hydrophobic nature of the molecule, which is dominated by the
two aromatic rings and the isopropylidene group. The presence of two polar hydroxyl groups
allows for some interaction with water molecules, but this is insufficient to overcome the
hydrophobicity of the carbon skeleton.

Solubility in Organic Solvents

Bisphenol C exhibits moderate to good solubility in a range of organic solvents. While
extensive quantitative data for Bisphenol C is not readily available in the public domain,
qualitative descriptions indicate it is "moderately soluble" in organic solvents and shows
"almost transparency in Methanol".[1][8]

For a practical understanding, it is useful to consider the solubility of the structurally similar
Bisphenol A, for which extensive data is available. BPA is known to be highly soluble in
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alcohols, ethers, and ketones.[9] Given the structural similarities, it is reasonable to infer that
Bisphenol C will exhibit a similar solubility pattern, with good solubility in polar aprotic and
protic organic solvents. The additional methyl groups on the phenolic rings of BPC may slightly
increase its lipophilicity compared to BPA, potentially leading to enhanced solubility in less
polar organic solvents.

Experimental Determination of Solubility: The Shake-
Flask Method

The shake-flask method is a well-established and reliable technique for determining the
equilibrium solubility of a compound. The principle involves agitating an excess of the solid
compound in a solvent for a prolonged period to achieve equilibrium between the dissolved and
undissolved solute. The concentration of the dissolved compound in the saturated solution is
then quantified.

Diagram 2: Workflow for Shake-Flask Solubility Determination
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Preparation

Add excess BPC to solvent in a sealed vial

Equilibration

Agitate at constant temperature (e.g., 24-48 hours)

Phase Separation

Centrifuge or allow to settle to separate undissolved solid

Quantification

Extract an aliquot of the supernatant

:

Filter the aliquot (e.g., 0.22 um PTFE filter)

:

Analyze concentration by a validated analytical method (e.g., HPLC-UV)

Click to download full resolution via product page

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol for Solubility Determination:

* Preparation of Saturated Solution: Add an excess amount of Bisphenol C to a known
volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is
crucial to ensure saturation.
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Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25
°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is
reached.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same
constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the
vials to accelerate phase separation.

Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear
supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter
(e.g., 0.22 um PTFE) to remove any remaining solid particles.

Quantification: Analyze the concentration of Bisphenol C in the filtered supernatant using a
validated analytical method, such as High-Performance Liquid Chromatography with UV
detection (HPLC-UV).

Data Reporting: The solubility is typically reported in units of mg/L or g/100 mL at the
specified temperature.

Causality Behind Experimental Choices:

o Shake-Flask Method: This method is chosen for its simplicity and reliability in achieving
thermodynamic equilibrium, which is essential for determining true solubility.

HPLC-UV for Quantification: HPLC is a robust and widely used technique for the
quantification of bisphenols.[10][11][12] A reversed-phase C18 column is commonly used,
with a mobile phase consisting of a mixture of acetonitrile and water, often with a small
amount of acid (e.g., formic acid) to ensure the phenolic hydroxyl groups are protonated.[12]
UV detection is suitable as the aromatic rings in Bisphenol C provide strong chromophores.

Spectral Properties

The spectral properties of Bisphenol C are indispensable for its identification and
quantification.

UV-Vis Spectroscopy
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In silico studies have reported a broad absorption band for Bisphenol C at approximately
252.34 nm. This absorption is attributed to the 11 — 1T* electronic transitions within the aromatic
rings.

Infrared (IR) Spectroscopy

The IR spectrum of Bisphenol C provides information about its functional groups. A
representative IR spectrum is available from the NIST Chemistry WebBook.[13] The key
expected absorption bands are:

O-H Stretching: A broad band in the region of 3200-3600 cm~? corresponding to the hydroxyl
groups.

e C-H Stretching (Aromatic): Peaks typically appearing just above 3000 cm—1.

e C-H Stretching (Aliphatic): Peaks typically appearing just below 3000 cm~1 for the methyl
and isopropylidene groups.

e C=C Stretching (Aromatic): Sharp peaks in the region of 1500-1600 cm™1,

e C-O Stretching: A strong band in the region of 1200-1300 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of Bisphenol C.
'H NMR Spectroscopy:

A 1H NMR spectrum for 2,2-Bis(4-hydroxy-3-methylphenyl)propane is available, providing
experimental evidence for its structure.[14] The expected signals are:

o Hydroxyl Protons (-OH): A singlet that can appear over a wide chemical shift range, typically
between 4-7 ppm, and its position can be concentration and solvent dependent.

o Aromatic Protons: Protons on the phenolic rings will appear in the aromatic region (typically
6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets and
multiplets) are expected.
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« Isopropylidene Protons (-C(CHs)2-): A sharp singlet in the aliphatic region, likely around 1.6
ppm, integrating to six protons.

» Methyl Protons (-CHs on the ring): A singlet in the aliphatic region, likely around 2.1-2.3 ppm,
integrating to six protons.

13C NMR Spectroscopy:

While a publicly available *C NMR spectrum for Bisphenol C was not identified, its chemical
shifts can be reliably predicted based on its structure and comparison with related compounds
like Bisphenol A. The expected signals are:

e Quaternary Carbon (Isopropylidene): A signal around 42 ppm.
o Methyl Carbons (Isopropylidene): A signal around 31 ppm.
e Methyl Carbons (on the ring): A signal around 16-20 ppm.

o Aromatic Carbons: A series of signals in the range of 110-160 ppm. The carbon attached to
the hydroxyl group (C-OH) will be the most downfield, likely around 150-155 ppm. The
carbon attached to the isopropylidene group will also be downfield. The presence of the
methyl groups will influence the chemical shifts of the adjacent aromatic carbons.

Diagram 3: Predicted *C NMR Chemical Shift Regions for Bisphenol C

Aromatic Region (ppm)

~110-145 ~150-155

(Aromatic C-H & C-C) (Aromatic C-OH)

Aliphatic Region (ppm)

~16-20 ~31 ~42

(Ring -CHs) (Isopropyl -CHs) (Isopropyl C)

Click to download full resolution via product page
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Caption: Predicted 3C NMR chemical shift regions for Bisphenol C.

Safety and Handling

Bisphenol C is classified as causing skin and eye irritation, and may cause respiratory
irritation.[3] Standard laboratory safety precautions should be observed when handling this
compound, including the use of personal protective equipment such as gloves, safety glasses,
and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical
properties of Bisphenol C. A thorough understanding of these properties, including its
chemical identity, solubility, and spectral characteristics, is essential for its effective and safe
use in research and development. The experimental protocols and the rationale behind the
choice of analytical methods presented here offer a practical framework for scientists working
with this and similar compounds. While there are still opportunities for further characterization,
particularly in obtaining more extensive quantitative solubility data in organic solvents, the
information compiled in this guide serves as a robust foundation for future studies and
applications of Bisphenol C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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